molecular formula C18H12ClN3O B2578906 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338982-09-5

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2578906
CAS No.: 338982-09-5
M. Wt: 321.76
InChI Key: XVTLNMCLBVMBDX-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions, where an electron-rich nucleophile selectively attacks the positive or partially positive charge of an atom attached to a group or atom called the leaving group; the positive or partially positive atom is referred to as an electrophile .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis of novel derivatives of pyrimidinecarbonitrile and evaluating their potential as anticancer agents. For instance, a study reported the environmentally friendly synthesis of novel derivatives exhibiting significant in vitro anticancer activities against human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Tiwari et al., 2016). Additionally, various derivatives have been synthesized and screened for their antibacterial properties, indicating their potential in addressing antibiotic resistance (Cieplik et al., 2008).

Chemical Reactivity and Structural Analysis

The chemical reactivity of pyrimidinecarbonitrile derivatives has been extensively studied, revealing their capacity to undergo various reactions leading to the formation of complex heterocyclic compounds. These studies provide valuable insights into the mechanisms underlying the formation of these compounds and their potential applications in medicinal chemistry (Al-Issa, 2012). Crystallographic studies have further elucidated the structural parameters of these derivatives, aiding in the design of compounds with desired properties (Al‐Refai et al., 2014).

Anticonvulsant and Neurotoxicity Evaluation

The anticonvulsant properties of pyrimidine-5-carbonitrile derivatives have been evaluated, with some compounds showing promising activity at low doses. This suggests potential applications in the development of new anticonvulsant drugs (Shaquiquzzaman et al., 2012). Additionally, the neurotoxicity of these compounds has been assessed to ensure their safety for further development.

Nonlinear Optical (NLO) Properties

The NLO properties of pyrimidine derivatives have been explored, revealing significant potential for applications in optoelectronics and high-tech fields. These studies highlight the importance of the pyrimidine ring in the development of materials with advanced optical properties (Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-6-(3-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-23-14-9-5-8-13(10-14)16-15(11-20)17(19)22-18(21-16)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTLNMCLBVMBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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